Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride is a heterocyclic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique bicyclic structure, which incorporates both a piperazine and a pyrazine moiety. It has garnered attention in medicinal chemistry due to its potential therapeutic applications.
This compound can be synthesized through various methods, with recent advancements focusing on one-pot reactions that enhance efficiency and yield. It is available for purchase from chemical suppliers and has been documented in various scientific literature and patents.
Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride is classified as a heterocyclic compound, specifically a bicyclic amine. It falls under the broader category of pharmaceutical intermediates due to its applications in drug synthesis.
The synthesis of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride typically involves multicomponent reactions. One notable method includes a one-pot synthesis that combines methyl (3-oxopiperazin-2-ylidene)acetate with aromatic aldehydes and cyclohexane-1,3-diones. This reaction proceeds through several key steps:
The reaction conditions are typically optimized for temperature and solvent choice to maximize yield and purity. Techniques such as mass spectrometry and liquid chromatography are employed for monitoring the reaction progress and analyzing the final product's composition .
The molecular structure of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride can be described as follows:
The InChI representation of this compound is:
Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride participates in various chemical reactions due to its functional groups. Notably:
The synthetic routes often involve careful control of reaction conditions to avoid unwanted side reactions. High-performance liquid chromatography is frequently used to purify intermediates and final products .
The mechanism of action for octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride is not fully elucidated but is believed to involve interactions with specific biological targets relevant in pharmacology.
Research indicates that derivatives of this compound have been explored for their potential as Substance P antagonists, which may play a role in pain management therapies . Further studies are needed to clarify its exact biochemical interactions.
The physical properties of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride include:
Key chemical properties include:
Relevant data from PubChem indicates that the compound has specific solubility characteristics that are crucial for its application in medicinal chemistry .
Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride has several notable applications:
The structural core of octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride embodies a fused bicyclic system merging piperazine and pyrazine rings in a diketopiperazine (DKP) configuration. This scaffold exhibits conformational rigidity and hydrogen-bonding capacity, critical for molecular recognition in drug-receptor interactions. The saturation (octahydro designation) implies complete reduction of the ring system, enhancing three-dimensional complexity and stereochemical diversity. Its hydrochloride salt form improves aqueous solubility, facilitating biological testing and pharmaceutical formulation. As a DKP derivative, it belongs to a privileged class of heterocycles recurrent in natural products and synthetic pharmaceuticals, serving as a versatile template for drug discovery [1] [3].
The systematic name octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride reflects IUPAC conventions:
Stereochemistry: The scaffold contains multiple chiral centers (e.g., bridgehead carbons and ring junctions). The parent compound (without specified stereodescriptors) may exist as diastereomers (e.g., cis or trans ring fusions). Absolute configurations (e.g., 8aS vs. 8aR) significantly impact biological activity, as evidenced by stereospecific interactions in related systems like (3S,8aR)-hydroxybenzyl derivatives [7].
Synonym Cross-Referencing:
Common Name | CAS Registry | Molecular Formula | |
---|---|---|---|
2,6,7,8,9,9a-Hexahydro-1H-pyrazino[1,2-a]pyrazine-3,4-dione | Not reported | C₇H₁₁N₃O₂ | |
Tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione | 1256642-92-8 | C₇H₁₁N₃O₂ | |
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | 19179-12-5 | C₇H₁₀N₂O₂ | [1] [3] [8] |
Piperazine-based scaffolds emerged prominently in the mid-20th century with the development of antipsychotics (e.g., fluphenazine) and anthelmintics. The evolution toward bicyclic piperazines accelerated due to their:
Diketopiperazines gained attention as:
Table: Evolution of Key Piperazine-Derived Scaffolds
Era | Scaffold Class | Example Drugs/Compounds | Therapeutic Area | |
---|---|---|---|---|
1950s–1960s | Monocyclic piperazines | Fluphenazine, Piperazine | Antipsychotic/Anthelmintic | |
1980s–1990s | Bicyclic DKPs | Ramipril diketopiperazine | Cardiovascular | |
2000s–Present | Functionalized bicyclic DKPs | Hydroxybenzyl-DKP (chitinase inhibitor) | Anti-infective | [5] [7] |
Bicyclic DKPs enforce torsional constraints critical for:
Physicochemical Advantages:
Table: Predicted Physicochemical Data for Octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione Adducts
Adduct | m/z | Predicted CCS (Ų) | |
---|---|---|---|
[M+H]+ | 170.09241 | 138.0 | |
[M+Na]+ | 192.07435 | 144.1 | |
[M-H]- | 168.07785 | 134.6 | |
[M+NH₄]+ | 187.11895 | 153.6 | |
[M+H-H₂O]+ | 152.08239 | 130.5 | [1] |
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1